Targapremir-210 Binds Pre-miR-210 with Nanomolar Affinity, Unmatched by Generic DNA Binders
Targapremir-210 binds the Dicer site of the pre-miR-210 hairpin with a dissociation constant (Kd) of ~200 nM. In contrast, the structurally related DNA stain Hoechst 33342, a common nonspecific nucleic acid binder, exhibited no saturable binding to pre-miR-210 even at concentrations up to 5000 nM [1].
| Evidence Dimension | Binding Affinity (Kd) to pre-miR-210 |
|---|---|
| Target Compound Data | ~200 nM |
| Comparator Or Baseline | Hoechst 33342: No saturable binding up to 5000 nM |
| Quantified Difference | >25-fold difference; Hoechst shows no specific binding |
| Conditions | In vitro binding assay |
Why This Matters
Demonstrates that simple structural similarity to a nucleic acid binder does not confer functional miR-210 inhibition, validating the need for Targapremir-210's specific, rationally designed structure.
- [1] Costales MG, et al. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit. J Am Chem Soc. 2017;139(9):3446-3455. Figure S1. View Source
